Isotimolol

Description

Significance of Isotimolol as a Related Substance in Pharmaceutical Chemistry

In pharmaceutical manufacturing, a "related substance" refers to any impurity present in the final active pharmaceutical ingredient (API) that is structurally similar to the main drug compound. This compound is recognized as a significant related substance of Timolol (B1209231). The European Pharmacopoeia and United States Pharmacopeia officially designate it as "Timolol Maleate (B1232345) Impurity B" and "Timolol Related Compound B," respectively smolecule.com.

The primary significance of this compound lies in its use as an analytical reference standard. smolecule.comsigmaaldrich.com Pharmaceutical quality control laboratories utilize highly purified this compound to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying its presence in batches of Timolol Maleate. smolecule.comnih.govnih.govnih.govnifdc.org.cn By accurately measuring the level of this compound, manufacturers can ensure that each batch of the drug meets the stringent purity requirements set by regulatory authorities. Even minute quantities of impurities can potentially affect a drug's stability and safety profile, making the characterization and control of substances like this compound a crucial aspect of drug development. niscpr.res.in

The presence of this compound can also offer insights into the degradation pathways of Timolol Maleate, helping researchers to develop more stable formulations and determine appropriate storage conditions and shelf life. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₂₄N₄O₃S | smolecule.comsigmaaldrich.compharmaffiliates.com |

| Molecular Weight | 316.42 g/mol | smolecule.comsigmaaldrich.compharmaffiliates.com |

| CAS Number | 59697-06-2 | sigmaaldrich.comnih.govsigmaaldrich.com |

| IUPAC Name | 3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol | nih.gov |

| Appearance | White Powder | analyticachemie.in |

| Melting Point | 115.1-118.0°C (for (S)-Isotimolol) | analyticachemie.in |

Historical Context of this compound within Timolol Research and Development

The history of this compound is directly tied to the development and commercialization of Timolol in the 1970s. smolecule.com Timolol, a non-selective beta-adrenergic blocker, was a significant advancement in the treatment of conditions like glaucoma and hypertension. niscpr.res.indrugbank.com During its initial synthesis and subsequent manufacturing scale-up, the focus was primarily on the isolation and purification of the active (S)-Timolol isomer.

As analytical techniques became more sophisticated and regulatory standards for pharmaceutical purity evolved, the need to identify and characterize minor components and byproducts of the synthesis process grew. smolecule.com This led to the identification of several related substances, including this compound. Early analytical challenges in separating stereoisomers spurred advancements in chiral chromatography, which were crucial for distinguishing between Timolol and its related compounds. smolecule.comnih.gov The establishment of official pharmacopoeial monographs for Timolol Maleate formalized the status of this compound as a named impurity, mandating its monitoring in the final drug product. smolecule.com

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Current research involving this compound is predominantly centered on analytical chemistry and impurity profiling. The development of more sensitive, efficient, and environmentally friendly ("green") analytical methods for the detection of Timolol-related impurities remains an active area of investigation. nih.govresearchgate.net Techniques such as supercritical fluid chromatography (SFC) are being explored as alternatives to traditional normal-phase HPLC to reduce the use of hazardous organic solvents. researchgate.net

Furthermore, research continues on the synthesis of this compound and other Timolol impurities. niscpr.res.in Having access to pure reference standards of these impurities is essential for their structural confirmation and for the validation of analytical methods. A recent study described a novel synthesis route for other Timolol impurities, highlighting the ongoing need for such chemical research to support the pharmaceutical industry. niscpr.res.inniscpr.res.in

Despite its well-established role as an impurity, some questions regarding this compound remain. While it is structurally very similar to Timolol, its complete pharmacological and toxicological profiles are not as extensively studied as the parent drug. A deeper understanding of its biological activity, even if minimal, could provide a more comprehensive safety assessment for Timolol Maleate. Additionally, exploring the precise mechanisms and conditions that favor the formation of this compound during Timolol synthesis could lead to improved manufacturing processes that minimize its generation, further enhancing the purity of the final drug product.

Selected Official Timolol Impurities

| Impurity Name | Alternative Name | Reference |

|---|---|---|

| Timolol EP Impurity A | (R)-Timolol | synzeal.comopulentpharma.com |

| Timolol EP Impurity B | This compound | smolecule.comopulentpharma.compharmaffiliates.com |

| Timolol EP Impurity C | N-(tert-butyl)-2,3-bis(4-morphloline-1,2,5-thiadiazol-3-yloxy)propan-1-amine maleate | nifdc.org.cn |

| Timolol EP Impurity D | 4-morpholino-1,2,5-thiadiazol-2-ol | nifdc.org.cnopulentpharma.com |

| Timolol EP Impurity E | (S,Z)-4-({1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl}oxy)-4-oxobut-2-enoic acid maleate salt | nifdc.org.cnopulentpharma.com |

| Timolol EP Impurity F | 3-Chloro-4-morpholino-1,2,5-thiadiazole | pharmaffiliates.comopulentpharma.com |

| Timolol EP Impurity G | 4-(4-Hydroxy-1,2,5-thiadiazol-3-yl)morpholine | opulentpharma.compharmaffiliates.com |

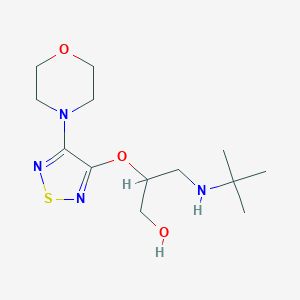

Structure

3D Structure

Properties

IUPAC Name |

3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMSPDKEMJALRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59697-06-2 | |

| Record name | Isotimolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1,1-Dimethylethyl)amino]-2-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTIMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66OA8AMH50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Stereochemical Control in Isotimolol Derivations

Methodologies for Isotimolol Synthesis and Stereoisomer Formation

Direct, dedicated synthetic pathways for the intentional production of this compound as a primary target compound are not extensively documented in the public domain, as it is predominantly characterized as an impurity. Its formation is typically observed during the synthesis or degradation of Timolol (B1209231) maleate (B1232345). ontosight.aidcu.ie The structural similarity between this compound and Timolol suggests that this compound likely arises from side reactions or incomplete transformations during the multi-step synthesis of Timolol. For instance, the synthesis of Timolol involves intermediates that could, under certain conditions, lead to the formation of this compound. A patent describing the synthesis of a Timolol maleate intermediate involves the cyclization of dialkanolamine and benzaldehyde (B42025) to form an oxazole (B20620) compound, which is then further processed. google.com While this patent focuses on Timolol intermediates, it illustrates the complex chemical environment where impurities like this compound could potentially arise. The formation of this compound as a racemic mixture, denoted as (2RS)-3-((1,1-dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, implies that the chiral center in its propan-1-ol moiety is generated non-stereoselectively during its formation. nih.gov

Chiral Resolution Techniques for this compound Enantiomers, including (S)-Isotimolol

Given that this compound can exist as enantiomers due to its chiral center, the separation and characterization of these stereoisomers are crucial, especially in the context of pharmaceutical quality control. Chiral resolution techniques are extensively employed for the analytical separation of this compound from Timolol enantiomers and other related impurities. dcu.ieresearchgate.netresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques utilized for the chiral separation of this compound. These methods leverage chiral stationary phases (CSPs) that can differentiate between enantiomers based on transient diastereomeric interactions.

HPLC: Studies have detailed the use of chiral columns, such as Chiralcel OD-H, for the separation of this compound alongside R-timolol and S-timolol. Typical mobile phases include mixtures of hexane, 2-propanol, and diethylamine (B46881) (DEA). For example, a mobile phase composition of hexane/2-propanol/DEA (96.5:3.5:0.1 v/v/v) at a column temperature of 23°C has been optimized to achieve effective separation within 20 minutes. dcu.ieresearchgate.net

SFC: SFC offers a "greener" alternative due to its reduced solvent consumption and faster analysis times. Optimized SFC methods for separating Timolol enantiomers and impurities like this compound have been developed using mobile phases such as CO2/methanol (MeOH) with additives like triethylamine (B128534) (TEA). A mobile phase of (93:7) CO2/0.1% (v/v) TEA in MeOH on a Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm) at 40°C has achieved a resolution of 2.0 within 5 minutes. researchgate.netresearchgate.net

Electrophoretic Methods: Nonaqueous capillary electrophoresis (NACE) has also been successfully applied for the enantiomeric purity determination of S-timolol maleate, where this compound is an impurity. This technique employs chiral selectors, such as heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin (HDMS-β-CD), in the background electrolyte. researchgate.netnih.govresearchgate.net

The existence of (S)-Isotimolol as a specific reference standard (CAS 158636-96-5) underscores the importance of its isolation and characterization for analytical purposes. lgcstandards.com

The following table summarizes typical chromatographic conditions for the separation of this compound and related compounds:

| Method | Column Type | Mobile Phase | Temperature | Flow Rate | Detection | Key Separations | Reference |

| HPLC | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | Hexane/2-propanol/DEA (96.5:3.5:0.1 v/v/v) | 23 °C | 0.7 mL/min | UV (224 nm) | This compound, R-Timolol, S-Timolol, Dimer maleate, DMTDZ | dcu.ieresearchgate.net |

| SFC | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | (93:7) CO2/0.1% (v/v) TEA in MeOH | 40 °C | 4.0 mL/min | UV (297 nm) | R-Timolol, S-Timolol | researchgate.net |

Optimization of Synthetic Routes to Control this compound Generation

The optimization of synthetic routes to control the generation of this compound primarily revolves around minimizing its formation as an impurity during the synthesis of Timolol maleate. Since this compound is a known impurity, process development efforts for Timolol would inherently aim to reduce its presence. ontosight.aidcu.ie

While direct information on stereoselective synthesis of this compound as a target molecule is limited, the broader field of synthetic chemistry offers methodologies for controlling stereochemistry. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce stereoisomeric products in unequal amounts, favoring a specific enantiomer or diastereomer. wikipedia.org This can be achieved through various approaches, including enantioselective catalysis, the use of chiral auxiliaries, or biocatalysis. wikipedia.orghims-biocat.eu

In the context of impurity control, optimization efforts would focus on:

Reaction Condition Control: Modifying reaction parameters (temperature, pressure, solvent, catalyst, reactant ratios) during Timolol synthesis to disfavor the formation of this compound.

Catalyst Selection: Employing catalysts that promote the desired Timolol pathway with high selectivity, thereby reducing side reactions that yield this compound.

Purification Strategies: While not strictly "synthetic route optimization," efficient purification methods are critical to remove any formed this compound. The optimized chromatographic methods discussed in Section 2.2 serve this purpose by ensuring the purity of the final Timolol product. dcu.ieresearchgate.netresearchgate.net

The pharmaceutical industry continuously optimizes synthetic processes to ensure high purity and yield of active pharmaceutical ingredients (APIs) while minimizing impurities. This often involves a deep understanding of reaction mechanisms and the implementation of advanced analytical techniques to monitor impurity profiles. The use of retrosynthesis models and computational tools in molecular design can also aid in identifying synthetically feasible routes that inherently reduce impurity formation. arxiv.orgrsc.orgresearchgate.net However, specific details on how these general optimization principles are applied to control the generation of this compound during Timolol synthesis are proprietary and not widely disclosed in public scientific literature.

Advanced Analytical Methodologies for Isotimolol Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) for Isotimolol Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the identification and quantification of this compound. ontosight.ai Its versatility allows for effective separation of this compound from Timolol (B1209231) and other impurities, which is vital for maintaining pharmaceutical quality. ontosight.ainih.gov

Chiral liquid chromatography (LC) plays a critical role in assessing the enantiomeric purity of compounds, particularly in the context of drug substances where specific enantiomers possess distinct pharmacological activities. sygnaturediscovery.comresearchgate.netmdpi.com this compound is recognized as Timolol Maleate (B1232345) Specified Impurity B [EP] and can exist in racemic form, while Timolol is typically utilized as the (S)-enantiomer. ontosight.aiclearsynth.comwikipedia.orgbiosynth.com

Methods employing chiral stationary phases (CSPs) have been developed to separate Timolol enantiomers and related impurities, including this compound. For instance, a chiral HPLC method utilized a Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of hexane, 2-propanol, and diethylamine (B46881). pmbrc.orguliege.benih.gov Optimization of this method involved adjusting the mobile phase composition and column temperature to achieve adequate resolution. A mobile phase of hexane/2-propanol/diethylamine in proportions of 96/4/0.2 (v/v/v) and a column temperature of 20°C demonstrated effective separation of the critical pair (R-timolol/Isotimolol) and the Timolol enantiomers. uliege.be

An alternative approach, supercritical fluid chromatography (SFC), also utilizing a Chiralcel OD-H column, has been developed as an enantioselective method for the determination of S-timolol maleate enantiomeric purity. pmbrc.orgnih.gov This SFC method demonstrated the ability to resolve R-timolol from all potential impurities, including this compound, with a resolution of 2.0 within 5 minutes, offering advantages in terms of reduced run-time and solvent consumption compared to normal-phase HPLC. nih.gov

Table 1: Representative Chromatographic Conditions for Timolol and this compound Separation

| Parameter | Chiral HPLC (Normal Phase) uliege.be | Supercritical Fluid Chromatography (SFC) nih.gov |

| Column | Cellulose (B213188) tris-3,5-dimethylphenylcarbamate (Chiralcel OD-H) | Chiralcel OD-H (4.6mm × 250mm, 5µm) |

| Mobile Phase | Hexane/2-propanol/Diethylamine (96/4/0.2 v/v/v) | (93:7) CO2/0.1% (v/v) TEA in MeOH |

| Flow Rate | 1.0 mL/min | 4.0 mL/min |

| Column Temperature | 20°C | Not explicitly stated for this specific SFC method, but typically controlled. |

| Detection Wavelength | 297 nm (UV) | Not explicitly stated for this specific SFC method. |

| Resolution (R-timolol/Isotimolol) | Adequate (separated) uliege.be | ≥1.9 (R-timolol from all impurities) nih.gov |

Normal-phase liquid chromatography (NP-LC), characterized by a polar stationary phase and nonpolar mobile phases, is a crucial analytical technique for the detection of impurities. lcms.cz The European Pharmacopoeia (EP) outlines normal-phase HPLC methods for assessing the enantiomeric purity of S-timolol maleate, which inherently involves the detection of impurities such as this compound. pmbrc.orgnih.govdcu.ieresearchgate.net

Optimization of these NP-LC methods is typically achieved through systematic adjustments of mobile phase components, such as the concentration of organic modifiers (e.g., 2-propanol) and competing amines (e.g., diethylamine), alongside variations in column temperature. These optimizations aim to enhance the resolution between the target analyte and its impurities. uliege.be For example, a method for the determination of S-timolol maleate enantiomeric purity and related substances achieved separation of this compound, dimer maleate, and dimorpholinothiadiazole within 20 minutes by using a mobile phase of hexane/isopropanol/diethylamine (96.5:3.5:0.1) and a column temperature of 23°C. researchgate.net

Method validation is an essential step in analytical chemistry, ensuring that a method is suitable for its intended purpose. Key parameters evaluated during validation include linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), specificity, and robustness. researchgate.netms-editions.cl For the quantification of this compound as an impurity in Timolol maleate, comprehensive validation studies have been performed.

A validated chiral liquid chromatographic method for the quantitative determination of R-timolol in S-timolol maleate samples, which also considers other impurities like this compound, demonstrated excellent results for linearity, accuracy, and precision. The limits of quantification for R-timolol and other impurities were reported to be lower than 0.1%. uliege.be

Robustness studies are critical for assessing the reliability of an analytical method against minor, deliberate variations in method parameters. For instance, in the validation of a supercritical fluid chromatography (SFC) method for R-timolol in S-timolol maleate, robustness was evaluated by varying the flow rate (±0.5 mL/min), column temperature (±5°C), and column back-pressure (±10 bar). In all tested variations, the resolution was maintained at ≥1.9, indicating the method's stability and reliability under typical operating fluctuations. nih.govresearchgate.net Similarly, an LC assay for R-timolol and other related substances in S-timolol maleate demonstrated linearity (r > 0.9999), accuracy (100.1-100.5% recovery), and precision (RSD ≤ 1.1%). The robustness of this method was confirmed with variations of ±10% in mobile phase components and a 2°C change in column temperature. researchgate.net

Table 2: Summary of Method Validation Parameters for Timolol Impurity Analysis

| Validation Parameter | Chiral LC Method (R-timolol in S-timolol maleate) uliege.be | LC Assay (R-timolol and related substances) researchgate.net |

| Linearity | Very good | r > 0.9999 |

| Accuracy | Very good | 100.1-100.5% recovery |

| Precision | Very good | RSD ≤ 1.1% (intraday) |

| LOQ (Impurities) | < 0.1% | Not explicitly stated for this compound, but R-timolol detectable at 0.5% (w/w) nih.govresearchgate.net |

| Robustness | Validated | Assured with ±10% mobile phase, ±2°C temperature researchgate.net |

Spectrophotometric Approaches for this compound Detection and Characterization

Spectrophotometric methods offer a straightforward and often cost-effective approach for the detection and characterization of pharmaceutical compounds. While direct, specific spectrophotometric quantification methods solely for this compound are not extensively detailed in the provided literature, these techniques have been applied to Timolol and related beta-blockers. researchgate.netresearchgate.netnih.gov

For instance, a spectrophotometric method for Timolol involves its interaction with acidic sulphophthalein dyes in chloroform, leading to the formation of stable, yellow-colored ion-pair complexes that exhibit maximum absorbance at 415 nm. researchgate.net This research also noted that Timolol can undergo degradation, including rearrangement to this compound. researchgate.net This observation suggests that spectrophotometric techniques, particularly UV-Vis spectroscopy, could potentially be employed to monitor the formation of this compound as a degradation product or to characterize its spectral properties, even if a dedicated quantitative method for this compound itself is not explicitly described. Furthermore, UV spectrophotometry is routinely used in pharmaceutical analysis for general purposes such as measuring absorbance and transmittance in formulations containing Timolol, indicating its general applicability in related analytical contexts. oup.comoup.com

Capillary Electrophoresis and Other Electrophoretic Techniques in this compound Analysis

Capillary Electrophoresis (CE) and other electrophoretic techniques provide high separation efficiency, often surpassing that of conventional HPLC, making them valuable tools in pharmaceutical analysis. dcu.ie These methods have been explored for the analysis of Timolol, including the separation of its enantiomers and the detection of impurities. researchgate.net

Nonaqueous capillary electrophoresis (NACE) has been successfully applied for the determination of the enantiomeric purity of S-timolol maleate. This method utilizes heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin as a chiral selector. dcu.ienih.govscribd.com A specific NACE method, using a background electrolyte of methanolic solution containing 0.75 M formic acid, 30 mM potassium camphorsulfonate, and 30 mM HDMS-β-CD, achieved an enantiomeric resolution of 8.5 for 0.1% R-timolol in S-timolol. nih.gov this compound has been identified as an impurity in chromatograms obtained from CE analysis related to Timolol. dcu.iescribd.combelspo.be Despite the high efficiency, a potential limitation of CE for impurity analysis is its typically higher limit of detection compared to LC, due to lower loading capacity and on-column detection. dcu.ie

Voltammetric and Chemiluminescence Methodologies for Enhanced this compound Analysis

Voltammetric and chemiluminescence methodologies represent alternative analytical approaches that can offer enhanced sensitivity and selectivity for the detection and quantification of pharmaceutical compounds. While the provided search results indicate that these methods have been reported for the determination of Timolol, specific detailed research findings or applications directly focused on this compound using these techniques were not extensively outlined. researchgate.net However, the successful application of voltammetry and chemiluminescence to the parent compound, Timolol, suggests their potential utility for the analysis of this compound, particularly in scenarios requiring high sensitivity or specific electrochemical properties. Further research would be needed to detail their direct application and optimization for this compound profiling and quantification.

Research on Isotimolol As a Pharmaceutical Impurity and Its Regulatory Context

Identification and Characterization of Isotimolol in Drug Substances and Pharmaceutical Products

This compound is an isomer or a closely related compound to Timolol (B1209231), with its chemical structure differing slightly in the position of its functional groups. ontosight.ai The compound is identified by its Chemical Abstracts Service (CAS) number 59697-06-2 for the racemic mixture, and the (S)-enantiomer has a CAS number of 158636-96-5. clearsynth.comsynzeal.comchemicea.comlgcstandards.comcleanchemlab.comnih.gov Its molecular formula is C₁₃H₂₄N₄O₃S, and its molecular weight is 316.42 g/mol . lgcstandards.comnih.gov

The identification and quantification of this compound are critical steps in the quality control of Timolol Maleate (B1232345). Various advanced analytical techniques are employed for its detection and measurement, ensuring compliance with pharmaceutical standards. These techniques include:

High-Performance Liquid Chromatography (HPLC) : A widely used method for separating, identifying, and quantifying each component in a mixture. ontosight.ai

Nuclear Magnetic Resonance (NMR) spectroscopy : Provides detailed information about the structure of molecules. ontosight.ai

Mass Spectrometry (MS) : Used to determine the molecular weight and elemental composition of compounds. ontosight.ai

This compound is often provided as a reference standard with comprehensive characterization data, which is essential for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Timolol. clearsynth.comsynzeal.comcleanchemlab.comchemwhat.com

Investigation of Formation Mechanisms of this compound as a Degradation Product or Synthetic Byproduct

This compound can arise as a degradation product or a potential synthesis impurity during the manufacturing process of Timolol Maleate. ontosight.aidcu.ie While specific detailed degradation pathways are not extensively documented in available general information, its classification as an "impurity" or "related compound" suggests its formation from the parent drug substance (Timolol) or intermediates during synthesis. As an isomer, its formation might involve rearrangement reactions under certain conditions (e.g., specific pH, temperature, or presence of catalysts) during synthesis or storage, leading to a shift in functional group positions compared to the desired Timolol structure. ontosight.ai The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) refer to it as "Timolol EP Impurity B" and "Timolol USP Related Compound B," respectively, indicating its known association with Timolol. clearsynth.comsynzeal.com

Impact of this compound Presence on Pharmaceutical Quality and Stability Profiles

Stability testing is a fundamental aspect of pharmaceutical development and quality control, crucial for guaranteeing a medication product's quality, safety, and effectiveness throughout its shelf life. wjpsronline.comraps.org These studies help in:

Ensuring Safety and Efficacy : By confirming that the medication does not degrade into harmful or ineffective substances. wjpsronline.com

Determining Shelf Life : Establishing how long the drug remains within acceptable chemical, physical, and microbiological limits. wjpsronline.com

Detecting Degradation Products : Identifying the types of degradation products, such as this compound, which may have toxicological implications. wjpsronline.com

Formulation Optimization : Providing insights into how formulation components and packaging materials affect product stability, allowing for optimization to minimize degradation. hilarispublisher.com

The presence of impurities can lead to a decrease in the active pharmaceutical ingredient's (API) potency, formation of new, potentially harmful compounds, or changes in the physical characteristics of the drug product. wjpsronline.comhilarispublisher.com

Analysis of Regulatory Guidelines and Established Limits for this compound in Pharmaceutical Formulations

Regulatory bodies worldwide, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), play a crucial role in setting standards and limits for impurities in pharmaceutical formulations to ensure drug quality and patient safety. This compound is specifically designated as "Timolol Maleate Specified Impurity B [EP]" and "Timolol USP Related Compound B." ontosight.aisynzeal.com

While precise numerical limits for this compound were not explicitly detailed in the search results, the consistent mention of its classification as a "specified impurity" by major pharmacopoeias indicates that strict limits are in place. Pharmaceutical manufacturers are required to provide comprehensive characterization data for impurities like this compound in accordance with these regulatory guidelines. clearsynth.comcleanchemlab.comchemwhat.comsynthinkchemicals.com This adherence is vital for drug approval processes, including Abbreviated New Drug Applications (ANDA) and for maintaining the quality of commercial production. clearsynth.comcleanchemlab.comchemwhat.comsynthinkchemicals.com The goal of these regulations is to ensure that the drug product remains within acceptable quality attributes throughout its shelf life, which includes purity, strength, and identity. raps.org

Development of Control Strategies and Mitigation Techniques for this compound in Manufacturing Processes

Effective control strategies and mitigation techniques are essential to manage and minimize the presence of this compound in pharmaceutical manufacturing. These strategies typically encompass a multi-faceted approach, integrating robust analytical methods, process optimization, and quality management systems.

Key strategies include:

Analytical Method Development and Validation : Developing and validating highly sensitive and specific analytical methods, such as HPLC, NMR, and MS, to accurately detect and quantify this compound at low levels. These methods are crucial for routine quality control testing of raw materials, in-process samples, and finished products. ontosight.aiclearsynth.comsynzeal.comcleanchemlab.comchemwhat.comsynthinkchemicals.com

Process Optimization : Investigating and optimizing the synthetic routes and manufacturing conditions for Timolol Maleate to prevent or minimize the formation of this compound as a byproduct. This might involve adjusting reaction parameters like temperature, pH, reaction time, and the purity of starting materials. 6sigma.us

Quality Control (QC) and Quality Assurance (QA) : Implementing stringent QC checks throughout the manufacturing process to monitor impurity levels. This includes testing of incoming raw materials, intermediates, and the final drug substance and product. clearsynth.comsynzeal.comcleanchemlab.comchemwhat.comsynthinkchemicals.com

Stability Studies : Conducting comprehensive stability studies under various storage conditions (e.g., accelerated, long-term) to understand the degradation profile of Timolol Maleate and identify conditions that promote this compound formation. This information guides storage recommendations and packaging choices. wjpsronline.comraps.orghilarispublisher.compharmtech.com

Reference Standards : Utilizing certified reference standards of this compound to ensure the accuracy and reliability of analytical measurements and to comply with pharmacopoeial requirements. clearsynth.comsynzeal.comlgcstandards.comcleanchemlab.comchemwhat.com

Risk Management : Employing risk management principles to identify potential sources and pathways of impurity formation, assess their impact, and develop mitigation plans. This includes proactive strategies like risk avoidance (e.g., modifying processes to eliminate impurity formation) and risk reduction (e.g., implementing tighter controls). 6sigma.usalertmedia.comdataguard.com

Continuous Monitoring and Audits : Establishing continuous monitoring systems and conducting regular audits of manufacturing processes and quality systems to ensure ongoing compliance and identify any new risks or deviations that could lead to increased impurity levels. dataguard.comteolupus.com

By integrating these strategies, pharmaceutical manufacturers can effectively control the presence of this compound, ensuring the consistent quality, safety, and efficacy of Timolol Maleate products.

Pharmacological and Toxicological Investigations of Isotimolol

Evaluation of Potential Pharmacological Activities and Receptor Interactions of Isotimolol

The evaluation of potential pharmacological activities and receptor interactions for a compound like this compound would typically involve assessing its affinity and efficacy at various biological targets, particularly adrenergic receptors, given its structural similarity to beta-blockers such as Timolol (B1209231) drugbank.comnews-medical.net. Beta-adrenergic receptor (beta-AR) blocking agents exert their effects by preventing neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497) from binding to beta-adrenergic receptors reviewofoptometry.com. These receptors are broadly categorized into beta-1 (β1) and beta-2 (β2) receptors, found in various tissues, including the heart, kidneys, vascular, and bronchial smooth muscles news-medical.net.

Studies on beta-AR antagonists with intrinsic sympathomimetic activity (ISA), such as dichloroisoproterenol, pindolol, and celiprolol, have shown they can stimulate cyclic AMP (cAMP) accumulation, particularly when cells are co-incubated with forskolin. This suggests that the ISA of these drugs likely results from a modest beta-AR-mediated stimulation of adenylate cyclase activity nih.gov.

However, specific research findings detailing the pharmacological activities or receptor interaction profiles, including binding affinities (e.g., Ki values) or functional assays (e.g., EC50 values for cAMP accumulation), explicitly for this compound were not identified in the available literature.

Preclinical Toxicological Profiling of this compound

Preclinical toxicological profiling is a critical phase in the assessment of any compound, aiming to evaluate its safety before potential human exposure. This involves a range of in vitro and in vivo studies to identify potential hazards and understand toxicological mechanisms derangedphysiology.comnih.gov.

In vitro cytotoxicity assays are designed to assess the harmful effects of a substance on living cells, often measured by cell viability or membrane integrity. Common methods include the Neutral Red Uptake (NRU) assay, which determines metabolic reduction in live cells, and the MTT assay biorxiv.orgmdpi.com. Genotoxicity assays, on the other hand, evaluate a compound's ability to cause damage to genetic material (DNA). Key genotoxicity tests include the bacterial reverse mutation (Ames) test, which detects gene mutations, and the in vitro micronucleus (IVM) assay, which identifies chromosomal damage biorxiv.orgcoresta.org. For example, studies on other compounds have shown that certain extracts can induce mutations in Ames tester strains and exhibit cytotoxicity packtox.fr. Similarly, cryptolepine, an alkaloid, has been shown to induce micronuclei formation in mammalian cells, indicating DNA damage nih.gov.

While these methodologies are standard for toxicological profiling, specific data from in vitro cytotoxicity or genotoxicity assays conducted solely on this compound were not found in the provided search results.

In vivo safety studies involve administering the compound to living organisms, typically animal models, to assess systemic effects and potential organ toxicity. These studies evaluate various parameters, including general health, body weight changes, clinical observations, and histopathological examination of organs derangedphysiology.com. Systemic organ assessment aims to identify any specific organs or systems that may be particularly vulnerable to the compound's effects. For instance, the Sequential Organ Failure Assessment (SOFA) score is used in clinical settings to monitor organ function, though this is a general assessment tool for critically ill patients rather than a specific toxicological assay for novel compounds nih.gov. Preclinical toxicity studies are broadly categorized into acute, sub-acute, and chronic studies, alongside cytotoxicity, teratogenicity, and genotoxicity evaluations nih.gov.

Specific in vivo safety studies or systemic organ assessment data pertaining to this compound exposure were not identified in the available information.

Understanding the toxicological mechanisms of action involves identifying the molecular and cellular pathways through which a compound exerts its harmful effects. This can include disruption of cellular bioenergetics, alterations in intracellular calcium handling, production of reactive oxygen species (ROS), induction of oxidative stress, and apoptosis mdpi.compacktox.fr. For example, some toxic agents cause oxidative stress leading to ROS production and apoptosis, which can result in tissue damage packtox.fr. The intensity of a toxic effect is theoretically dependent on the concentration and persistence of the ultimate toxicant at its site of action mdpi.com.

Specific research elucidating the toxicological mechanisms of action of this compound was not found in the provided search results.

Metabolic Fate and Biotransformation Pathways of this compound

The metabolic fate and biotransformation pathways describe how a compound is processed within a living organism, including its absorption, distribution, metabolism, and excretion (ADME). Biotransformation primarily occurs in the liver, involving a series of enzymatic reactions that alter the chemical structure of substances, typically to make them more polar and thus easier to excrete derangedphysiology.commsdmanuals.com. These reactions are generally divided into two phases:

Phase I reactions: These involve hydroxylation, oxidation, reduction, or hydrolysis, often introducing or unmasking polar functional groups (-OH, -NH₂, -SH). The cytochrome P450 (CYP450) system, a superfamily of isoenzymes, is a key player in Phase I metabolism derangedphysiology.comnih.govmsdmanuals.combenthamscience.comnih.gov.

Phase II reactions: These are conjugation reactions, where hydrophilic groups (e.g., glucuronide, sulfate) are added to the compound or its Phase I metabolites, further increasing water solubility for excretion derangedphysiology.commsdmanuals.combenthamscience.com.

Timolol, a related beta-blocker, is primarily metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme, with minor contributions from CYP2C19. It undergoes about 15-20% first-pass metabolism, and approximately 90% of the compound is metabolized. Four metabolites of Timolol have been identified, with a hydroxy metabolite being the most predominant. Timolol and its metabolites are mainly excreted in the urine drugbank.commdpi.com.

While Timolol's metabolic fate is documented, specific details regarding the metabolic fate and biotransformation pathways of this compound were not identified in the provided search results.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies aim to identify the specific structural characteristics of a chemical compound that are associated with its biological activity, whether it be a desired pharmacological effect or an undesired toxicological outcome researchgate.netuc.ptnih.gov. By systematically modifying a compound's chemical structure and observing the changes in its biological activity, researchers can establish relationships between specific structural features and their impact. This knowledge is crucial for designing new molecules with enhanced activity, improved selectivity, or reduced toxicity researchgate.net. For example, SAR studies on other compounds have shown that the introduction of specific functional groups or changes in the length of alkyl chains can significantly alter antiproliferative activity researchgate.netnih.gov. Similarly, the presence of aromatic rings or the nature of substituents on a linker can influence activity against certain targets news-medical.net.

However, detailed structure-activity relationship studies specifically focused on this compound and its analogues were not identified in the provided search results. The information found on SAR studies was general or pertained to other chemical classes and their derivatives researchgate.netuc.ptnih.govnih.gov.

Computational and In Silico Approaches to this compound SAR Prediction

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure influences biological activity. In silico, or computational, approaches play a crucial role in predicting SAR by analyzing molecular properties and their correlation with observed effects. These methods often involve quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations to gain insights into how compounds interact with biological targets. slideshare.netnih.gov

Rational Design and Synthesis of this compound Derivatives for Targeted Research

Rational design and synthesis involve the deliberate creation of new chemical entities with desired properties, often based on a deep understanding of structure-activity relationships and target interactions. This approach aims to optimize specific characteristics, such as potency, selectivity, or pharmacokinetic profiles, for particular research objectives or therapeutic applications.

This compound is known to be a degradation product of Timolol, forming through rearrangement pathways. lgcstandards.com While the synthesis of Timolol and its precursors has been extensively studied, including asymmetric and bioenzymatic synthetic approaches, the literature does not extensively detail the rational design and synthesis of this compound derivatives for targeted research applications. nih.govanalyticachemie.incleanchemlab.comresearchgate.net this compound itself is often synthesized as a reference standard for analytical method development and quality control in the production of Timolol. analyticachemie.in

The focus in existing research concerning this compound is primarily on its identification and quantification as an impurity in Timolol Maleate (B1232345) to ensure compliance with pharmaceutical standards. ontosight.ai This involves various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for its detection and measurement. ontosight.ai

Comparative Research Paradigms Involving Isotimolol

Comparative Analytical Profiling of Isotimolol, Timolol (B1209231), and Other Related Impurities

The accurate identification and quantification of this compound, alongside Timolol and other related impurities, are paramount in pharmaceutical quality control. Various advanced analytical techniques are employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). refsynbio.comnih.gov

Liquid chromatography (LC) methods have been extensively developed and optimized for the separation and determination of enantiomeric purity of timolol maleate (B1232345) and its closely related impurities, including this compound. belspo.begoogle.comgoogle.comsynzeal.com A common approach involves the use of a chiral stationary phase, such as cellulose (B213188) tris-3,5-dimethylphenylcarbamate, in normal phase mode. belspo.begoogle.com The mobile phase typically consists of a mixture of hexane, 2-propanol, and diethylamine (B46881). belspo.begoogle.comgoogle.com

Studies have focused on optimizing chromatographic conditions to achieve adequate resolution between critical pairs, such as R-timolol and this compound, as well as between the enantiomers of timolol (R-timolol and S-timolol). belspo.be For instance, an optimized mobile phase of n-hexane, 2-propanol, and diethylamine in specific proportions (e.g., 96/4/0.2 v/v/v) and a column temperature of 20°C have demonstrated effective separation of R-timolol/Isotimolol, while maintaining high resolution for the timolol enantiomers. belspo.be Further optimization, involving modifications to the mobile phase (e.g., hexane/isopropanol/diethylamine at 96.5:3.5:0.1) and column temperature (e.g., 23°C), has enabled the separation of both timolol enantiomers in the presence of other potential impurities like this compound, dimer maleate, and dimorpholinothiadiazole within 20 minutes. google.com

Supercritical Fluid Chromatography (SFC) offers an alternative to conventional normal phase liquid chromatography (NPLC) for the enantioseparation of timolol and its impurities. google.com SFC methods have demonstrated advantages such as a significant reduction in runtime (e.g., 3-fold) and solvent consumption (e.g., 11-fold) compared to NPLC. google.com For instance, an SFC method utilizing a Chiralcel OD-H column with CO2/MeOH mobile phase and 0.1% triethylamine (B128534) has shown effective separation of timolol enantiomers and impurities like this compound, dimer maleate, and dimorpholinothiadiazole. google.com

The selection of analytical methods often depends on the specific requirements for sensitivity and separation efficiency. While HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) methods generally provide superior separation and automation, thin-layer chromatography (TLC) methods can offer higher sensitivity for certain analyses.

Table 1: Comparative Analytical Separation Parameters for Timolol and Impurities

| Analytical Technique | Column Type/Phase | Mobile Phase Composition | Key Separation Achieved | Reference |

| LC (Normal Phase) | Chiral stationary phase (cellulose tris-3,5-dimethylphenylcarbamate) | Hexane, 2-propanol, Diethylamine (e.g., 96/4/0.2 v/v/v) | R-timolol/Isotimolol (critical pair), R-timolol/S-timolol, other impurities | belspo.begoogle.com |

| SFC | Chiralcel OD-H | CO2/MeOH with 0.1% Triethylamine | Timolol enantiomers, this compound, Dimer maleate, Dimorpholinothiadiazole | google.com |

Comparative Toxicological Assessment of this compound Versus Other Pharmaceutical Impurities

The presence of impurities like this compound in pharmaceutical products such as Timolol Maleate is a critical concern due to their potential impact on drug efficacy, stability, and patient safety. refsynbio.comnih.gov Regulatory bodies, including the European Pharmacopoeia (EP), establish stringent limits for these impurities to ensure the quality and safety of the final drug product. refsynbio.comnih.gov

Toxicological assessments of impurities are an integral part of drug development and regulatory approval processes, particularly for Abbreviated New Drug Applications (ANDA) filings. nih.gov this compound is classified with a GHS pictogram indicating "Warning" and carries the hazard statement H302, signifying that it is "Harmful if swallowed." synzeal.com Its acute oral toxicity is categorized as Acute Tox. 4. synzeal.com

Specific toxicological information from Material Safety Data Sheets (MSDS) for this compound indicates an LD50/LC50 greater than 10,000 mg/kg, with observations of behavioral somnolence (general depressed activity). Furthermore, comprehensive assessments have reported "NIL" for carcinogenicity, epidemiology, teratogenicity, reproductive effects, and neurotoxicity for this compound. However, (S)-Isotimolol is also noted to be suspected of damaging fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure.

The toxicological evaluation of pharmaceutical impurities, including this compound, is crucial to establish their safety profile and to define acceptable limits within drug formulations.

Comparative Analysis of Metabolic Fate between this compound and Structurally Similar Compounds

Information specifically detailing the metabolic fate and biotransformation pathways of this compound in biological systems is not extensively documented in the available literature. While this compound is recognized as a degradation product that can form from Timolol, its own metabolic pathways in vivo are not widely characterized.

In contrast, the metabolism of its structurally similar parent compound, Timolol, has been more thoroughly investigated. Timolol is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with CYP2D6 identified as the principal enzyme responsible for its metabolism. CYP2C19 contributes to a lesser extent (less than 10%) to Timolol's intrinsic microsomal clearance. Studies have identified a hydroxy metabolite (M1) as the most abundant metabolite of Timolol, with a Km value of 23.8 µM in human liver microsomes. The in vivo half-life of Timolol has been extrapolated to be approximately 3 hours, aligning with observed in vivo half-lives of 2 to 5 hours.

While Timolol undergoes various metabolic transformations, the specific in vivo metabolic pathways of this compound, if any, beyond its formation as a degradation product from Timolol, are not detailed in the current research findings.

Comparative Studies on the Synthetic Efficiency and Yields of this compound Pathways

This compound is recognized as a synthetic impurity associated with the production of Timolol. Despite its importance as a reference standard for quality control in the commercial manufacturing of Timolol, detailed comparative studies on the synthetic efficiency and yields of specific this compound pathways are not widely published in the readily available scientific literature. researchgate.netnih.gov

The primary focus in the context of this compound's synthesis appears to be its characterization and provision as an impurity standard for analytical method development, validation, and quality control applications in the production of Timolol.

Future Directions and Emerging Methodologies in Isotimolol Research

Application of Artificial Intelligence and Machine Learning in Predicting Isotimolol Behavior

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in pharmaceutical sciences, offering powerful capabilities for prediction and analysis. nih.gov These technologies can analyze vast datasets to uncover patterns and relationships that are not apparent through traditional methods, accelerating research and development. astrazeneca.com For a compound like this compound, an impurity of Timolol (B1209231), AI and ML can offer significant insights into its formation, stability, and potential biological activities.

The formation of impurities during drug synthesis and storage is a critical concern for pharmaceutical quality control. Machine learning algorithms can be trained on data from forced degradation studies and historical manufacturing batches to predict the formation of impurities like this compound under various conditions.

Detailed Research Findings: Predictive models, such as Artificial Neural Networks (ANN) and Extreme Gradient Boosting (XGBoost), have been successfully employed to predict the degradation rates of organic compounds in complex systems. korea.ac.kr These models can handle nonlinear relationships between variables like temperature, pH, light exposure, and the presence of catalysts, and their impact on impurity formation. nih.gov By analyzing experimental data, ML algorithms can predict the pseudo-first-order reaction rate constants for degradation processes. nih.govresearchgate.net This approach allows for the in silico simulation of stability studies, reducing the time and resources required for extensive laboratory experiments. nih.gov

For this compound, ML models could be developed to:

Predict the rate of its formation from Timolol under specific storage conditions.

Identify the key factors that accelerate its degradation.

Model its degradation kinetics to establish more accurate shelf-life predictions for Timolol drug products.

| Machine Learning Model | Application to this compound Research | Potential Insights |

|---|---|---|

| Artificial Neural Networks (ANN) | Modeling complex, non-linear relationships in Timolol degradation pathways leading to this compound. | Prediction of this compound levels under diverse environmental and process conditions. |

| Support Vector Machines (SVM) | Classification of conditions that lead to high or low levels of this compound formation. | Identification of critical process parameters to control for minimizing impurity. |

| Extreme Gradient Boosting (XGBoost) | Predicting the kinetic constants of this compound formation and its own degradation. korea.ac.kr | Accurate prediction of shelf-life and optimal storage conditions for Timolol. |

| Gaussian Process Regression (GPR) | Predicting decay rates based on initial water quality parameters, adaptable to pharmaceutical solutions. nih.gov | Online monitoring and prediction of impurity levels during manufacturing. |

While this compound is primarily considered an impurity, its structural similarity to the active pharmaceutical ingredient Timolol warrants an investigation into its own potential biological activity. In silico screening methods use computational models to predict the interaction of a molecule with a wide range of biological targets. nih.gov This approach is crucial for identifying potential off-target effects that could contribute to adverse drug reactions or unexpected toxicities. frontiersin.org

Detailed Research Findings: Computational approaches, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are used to screen large compound libraries against thousands of protein targets. plos.orgnih.gov These methods can predict binding affinities and identify potential interactions that may not be detected in standard preclinical testing. frontiersin.orgnih.gov For instance, deep learning models are increasingly used to predict off-target effects with greater accuracy. nih.govcrisprmedicinenews.com Such in silico pharmacology helps in creating a comprehensive safety profile for compounds. nih.gov

For this compound, in silico screening could be utilized to:

Predict its binding affinity to a panel of receptors, enzymes, and ion channels.

Identify any potential off-target interactions that differ from Timolol.

Assess its potential for unintended pharmacological or toxicological effects, providing a more complete risk assessment.

Development of Advanced Mass Spectrometric Techniques for Trace Analysis and Metabolite Identification of this compound

Mass spectrometry (MS) is a cornerstone technique for the detection and identification of pharmaceutical impurities and their metabolites. mdpi.com The development of more sensitive and high-resolution MS techniques is critical for the trace analysis of compounds like this compound in complex matrices such as pharmaceutical formulations and biological fluids.

Detailed Research Findings: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous determination of drugs and their related compounds. nih.gov Techniques like high-resolution mass spectrometry (HRMS), utilizing Orbitrap or quadrupole time-of-flight (Q-TOF) analyzers, provide accurate mass measurements that facilitate the identification of unknown compounds. nih.gov Advanced MS approaches can be used to generate in silico MS/MS spectra for comparison with experimental data, aiding in the structural elucidation of novel metabolites or degradation products. nih.gov Furthermore, ion mobility mass spectrometry can provide an additional dimension of separation, helping to distinguish between isomeric compounds. chemrxiv.org

Future research on this compound could focus on developing:

Ultra-sensitive LC-HR-MS methods for detecting this compound at exceptionally low levels.

Workflows for the rapid identification of potential this compound metabolites in in vitro and in vivo systems.

Novel MS-based methods that can differentiate this compound from other Timolol-related impurities with high confidence.

| Technique | Specific Application for this compound | Advantage |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of this compound in drug substances and biological samples. nih.gov | High sensitivity and selectivity for trace-level detection. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for confident identification of this compound and its unknown metabolites. mdpi.com | Enables formula determination and structural elucidation. |

| Ion Mobility Mass Spectrometry (IM-MS) | Separation of this compound from isomeric impurities. | Provides information on the three-dimensional structure of ions. |

| In Silico Fragmentation Prediction | Generating theoretical fragmentation patterns to match against experimental MS/MS data. nih.gov | Aids in the identification of novel or unexpected degradation products. |

Exploration of this compound's Potential as a Chemical Probe or for Derivatization in New Chemical Entity Research

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. mskcc.org Derivatization involves chemically modifying a compound to enhance its properties or to create new molecules. While this compound is an impurity, its unique chemical structure could potentially serve as a starting point for the development of chemical tools or new drug candidates.

The structure of this compound, featuring a morpholino group, a thiadiazole ring, and a secondary amine, offers multiple sites for chemical modification. Researchers could explore the derivatization of this compound to:

Create a library of related compounds for screening against various biological targets.

Develop fluorescently labeled or biotinylated versions to serve as chemical probes for studying the biological targets of Timolol or related beta-blockers.

Use it as a scaffold in medicinal chemistry to design new chemical entities with novel pharmacological profiles.

This exploration would represent a shift from viewing this compound merely as an impurity to recognizing its potential value as a chemical scaffold in drug discovery research.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Understanding this compound's Biological Impact

Omics technologies, such as metabolomics and proteomics, provide a global view of the molecular changes within a biological system in response to a chemical compound. fraunhofer.denih.gov These technologies are crucial for understanding the comprehensive biological impact of a substance beyond its primary pharmacological target. aimed-analytics.commdpi.com

Detailed Research Findings: Metabolomics analyzes the complete set of small-molecule metabolites in a biological sample, offering a functional readout of the cellular state. acc.org Proteomics identifies and quantifies the entire complement of proteins, providing insights into cellular processes and pathways affected by a compound. acc.orgnih.gov The integration of these omics datasets can reveal novel biomarkers, elucidate mechanisms of action, and identify potential toxicity pathways. mdpi.comnih.gov

To understand the full biological impact of this compound, an integrated omics approach could be employed. This research could involve:

Metabolomic profiling: Analyzing the changes in endogenous metabolites in cells or animal models exposed to this compound to identify perturbed metabolic pathways.

Proteomic analysis: Quantifying changes in protein expression to reveal cellular signaling pathways and stress responses activated by this compound.

Multi-omics integration: Combining metabolomic and proteomic data to construct a comprehensive network of the biological pathways affected by this compound, providing a deep understanding of its potential effects as a pharmaceutical impurity. nih.gov

This holistic approach would provide invaluable data for a thorough risk assessment and could uncover previously unknown biological activities of this compound.

Q & A

Q. What are the established protocols for synthesizing isotimolol, and how do reaction conditions influence its purity?

this compound is synthesized via thermal rearrangement of timolol maleate under controlled aqueous conditions (e.g., pH 5, 120°C). Degradation kinetics show a rate of ~1%/hour under autoclave conditions. Purity is optimized by monitoring temperature, pH, and reaction duration. Analytical methods like HPLC or LC-MS are critical for quantifying degradation byproducts such as 4-hydroxy-3-morpholino-1,2,5-thiadiazole .

Q. What analytical techniques are recommended for characterizing this compound’s stability in pharmaceutical formulations?

Stability studies should employ:

- Forced degradation studies : Expose this compound to heat, light, and varying pH levels to identify degradation pathways.

- Spectroscopic methods : Use UV-Vis, FTIR, and NMR to track structural changes.

- Chromatographic quantification : Reverse-phase HPLC with UV detection at 280 nm is standard for assessing degradation products .

Q. How do this compound’s pharmacokinetic properties differ from its parent compound, timolol?

this compound’s β-blocking efficacy is reduced compared to timolol due to structural rearrangement. In vitro assays (e.g., receptor-binding studies using radiolabeled ligands) and in vivo models (e.g., intraocular pressure reduction in rabbits) are used to compare potency. Dose-response curves should include IC₅₀ values and confidence intervals to quantify differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Contradictions often arise from variations in experimental design:

- Population heterogeneity : Specify animal models (e.g., Sprague-Dawley rats vs. New Zealand rabbits) and genetic backgrounds.

- Dosage standardization : Use mg/kg body weight adjusted for bioavailability differences.

- Statistical reconciliation : Apply meta-analysis frameworks to aggregate data, highlighting outliers via funnel plots or sensitivity analyses .

Q. What experimental designs are optimal for investigating this compound’s degradation mechanism under physiological conditions?

A stepwise approach is recommended:

- Step 1 : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions.

- Step 2 : Isolate degradation products using preparative chromatography.

- Step 3 : Validate structures via high-resolution mass spectrometry (HR-MS) and nuclear Overhauser effect (NOE) NMR.

- Step 4 : Map degradation pathways using computational tools (e.g., Density Functional Theory for reaction kinetics) .

Q. How can researchers design a robust comparative study between this compound and timolol in glaucoma models?

Follow the PICOT framework:

- Population : Primary open-angle glaucoma patients (n ≥ 50 per group).

- Intervention : Topical this compound (0.5% w/v) vs. timolol (0.5% w/v).

- Comparison : Intraocular pressure (IOP) reduction at 4-week intervals.

- Outcome : Mean IOP difference (Δ ≥ 2 mmHg) with p < 0.05.

- Time : 12-week follow-up. Include covariates like corneal permeability and tear turnover rates in multivariate regression .

Data Presentation Guidelines

Key Considerations for Methodological Rigor

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare .

- Data reproducibility : Report mean ± SEM (not SD) for biological replicates and raw datasets in public repositories .

- Conflict resolution : Use principal component analysis (PCA) to disentangle confounding variables in multivariate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.